1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group attached to the phenyl ring imparts distinct chemical properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in the gibberellin signaling pathway, which is essential for plant growth and development .
Mode of Action
This compound interacts with its target, the GID1 receptor, by forming hydrogen bonding interactions with specific residues of the receptor . This interaction results in a stronger binding with the GID1 receptor, which can influence the gibberellin signaling pathway .
Biochemical Pathways
The interaction of this compound with the GID1 receptor affects the gibberellin signaling pathway . This pathway plays a significant role in various plant developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .
Result of Action
The action of this compound results in significant promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound possesses gibberellin-like function, making it a potential plant growth regulator .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s volatility from water and its persistence time in different environments such as air, water, soil, and sediment can affect its action
Biochemical Analysis
Biochemical Properties
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to interact with various biomolecules. For instance, it has been demonstrated that a thiourea derivative exhibits high gibberellin-like activity . Gibberellins are plant hormones that play important roles in plant developmental processes . The molecular docking analysis indicated that the compound formed hydrogen bonding interactions with residues of the gibberellin insensitive DWARF1 (GID1) receptor .
Cellular Effects
It has been observed that a thiourea derivative exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 .
Molecular Mechanism
It has been suggested that the compound exerts its effects at the molecular level through hydrogen bonding interactions with residues of the GID1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(2-Fluorophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Uniqueness: 1-Methyl-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also imparts distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRGGQAUGWSVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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